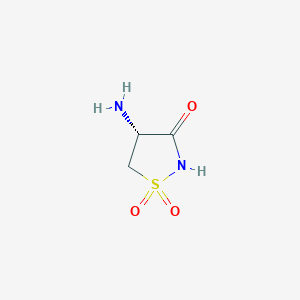

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-amino-1,1-dioxo-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3S/c4-2-1-9(7,8)5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGHWOLHQBCKHS-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NS1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NS1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nucleophilic Acyl Substitution and Ring Opening:

The high reactivity of β-sultams compared to their acyclic sulfonamide counterparts is well-documented, with rate enhancements of up to 109-fold in acid-catalyzed hydrolysis and 107-fold in base-catalyzed hydrolysis. acs.orgresearchgate.net This increased reactivity is attributed to the ring strain of the four-membered ring.

Base-Catalyzed Hydrolysis:

Under alkaline conditions, the hydrolysis of β-sultams is proposed to proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). acs.orgresearchgate.net The reaction is often characterized by a second-order dependence on the hydroxide (B78521) ion concentration.

The proposed mechanism for the base-catalyzed hydrolysis of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide is as follows:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic sulfur atom of the sultam ring, leading to the formation of a pentacoordinate trigonal bipyramidal intermediate.

Ring Opening: The breakdown of the TBPI occurs with the cleavage of the endocyclic S-N bond, which is facilitated by the relief of ring strain.

Protonation: Subsequent protonation of the resulting sulfonate and amino groups yields the final ring-opened product.

Kinetic studies on N-aryl-β-sultams have provided evidence for the rate-limiting formation of the TBPI, with a Brønsted βlg value of -0.58 and a kinetic solvent isotope effect (kH2O/kD2O) of 0.60. acs.orgresearchgate.net Conversely, for N-alkyl-β-sultams, a kinetic solvent isotope effect of 1.55 suggests that the breakdown of the TBPI is the rate-limiting step. acs.orgresearchgate.net

Acid-Catalyzed Hydrolysis:

In acidic media, the hydrolysis mechanism of β-sultams is thought to involve a unimolecular ring opening to generate a sulfonylium ion intermediate. acs.orgresearchgate.net This pathway is supported by the observation that electron-withdrawing groups at the α-position to the sulfonyl group significantly retard the reaction rate.

The proposed mechanism for the acid-catalyzed hydrolysis of this compound is:

Protonation: The nitrogen atom of the sultam ring is protonated.

Unimolecular Ring Opening: The protonated sultam undergoes a rate-determining unimolecular ring opening to form a reactive sulfonylium ion and an amino acid intermediate.

Nucleophilic Attack by Water: The sulfonylium ion is then rapidly attacked by water.

Deprotonation: Deprotonation of the resulting intermediate gives the final ring-opened product.

The Brønsted βlg value for the acid-catalyzed hydrolysis of N-benzyl-β-sultams is 0.32, which is consistent with this proposed mechanism. acs.orgresearchgate.net

Intramolecular Cyclization Reactions:

The synthesis of related isothiazolidine-1,1-dioxide systems has been achieved through intramolecular cyclization reactions. For instance, the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates can be accomplished via an intramolecular carbo-Michael reaction of vinyl sulfonamides. This suggests that similar strategies could be employed for the synthesis or transformation of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide.

The key step in this synthetic pathway is the base-mediated intramolecular conjugate addition of a carbanion to the vinylsulfonamide moiety, leading to the formation of the five-membered sultam ring.

Interactive Data Tables

The following tables summarize key kinetic data from studies on the hydrolysis of analogous β-sultams, which provide a basis for understanding the potential reactivity of this compound.

Table 1: Kinetic Parameters for the Alkaline Hydrolysis of β-Sultams

| Compound | Brønsted βlg | Kinetic Solvent Isotope Effect (kH2O/kD2O) | Proposed Rate-Limiting Step |

| N-Aryl-β-sultams | -0.58 | 0.60 | Formation of TBPI |

| N-Alkyl-β-sultams | - | 1.55 | Breakdown of TBPI |

Table 2: Kinetic Parameters for the Acid-Catalyzed Hydrolysis of β-Sultams

| Compound | Brønsted βlg |

| N-Benzyl-β-sultams | 0.32 |

Elucidation of Chemical Reactivity and Transformation Pathways of R 4 Aminoisothiazolidin 3 One 1,1 Dioxide

Reactions Involving the Exocyclic Amine Moiety

The primary amino group at the C4 position is a key site of reactivity, functioning as a potent nucleophile. This allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Nucleophilic Acylation and Alkylation Strategies

The exocyclic primary amine of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide readily participates in nucleophilic acyl substitution and alkylation reactions.

Nucleophilic Acylation: This reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride (B1165640). The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form a stable amide product. masterorganicchemistry.comlibretexts.org This process allows for the introduction of a wide range of acyl groups, modifying the compound's properties. The general mechanism involves an initial nucleophilic attack followed by elimination to regenerate a carbonyl group, which is characteristic of nucleophilic acyl substitution. libretexts.org

Alkylation: The amine can also be alkylated by treatment with alkyl halides through a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.orglibretexts.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com This reaction can, in principle, lead to mono-, di-, and even tri-alkylation, ultimately forming a quaternary ammonium (B1175870) salt. wikipedia.orgyoutube.com However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to overalkylation. masterorganicchemistry.com

| Reaction Type | Reagent | Product Class | General Structure of Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl derivative | R-NH-CO-CH₃ |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl derivative | R-NH-CO-CH₃ |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl derivative | R-NH-CO-C₆H₅ |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl derivative | R-NH-CH₃ |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl derivative | R-NH-CH₂-C₆H₅ |

Condensation and Cycloaddition Reactions

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgpearson.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine product. chemistrysteps.com The reaction is reversible and often requires the removal of water to drive it to completion. wikipedia.org The use of a weak acid catalyst is crucial to avoid complete protonation of the amine nucleophile, which would render it unreactive. chemistrysteps.comyoutube.com

| Carbonyl Reactant | Product Class | General Structure of Product |

|---|---|---|

| Acetone | Ketimine | R-N=C(CH₃)₂ |

| Benzaldehyde | Aldimine (Schiff Base) | R-N=CH-C₆H₅ |

| Cyclohexanone | Ketimine | R-N=C₆H₁₀ |

Cycloaddition Reactions: While the saturated isothiazolidinone ring itself does not participate directly in cycloadditions, derivatization of the exocyclic amine can generate functionalities capable of such reactions. For instance, conversion of the amine to an azide (B81097) or an alkene could create a substrate for [3+2] or [4+2] cycloadditions, respectively. The reactivity of related 2-aminothiazole (B372263) systems in Diels-Alder reactions, where they can act as dienes, has been documented, suggesting that appropriate functionalization could enable similar reactivity pathways. nih.govacs.orgresearchgate.net

Transformations of the Sulfone and Lactam Linkages within the Isothiazolidinone Ring

The isothiazolidinone ring, featuring a stable cyclic sulfonamide (sultam) structure, is generally robust. However, specific reactions can target the sulfone and lactam functionalities for ring modification or functional group interconversion.

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-Opening: The sultam ring is susceptible to hydrolytic cleavage under harsh acidic or basic conditions, which would break the amide (lactam) bond. hud.ac.uk Such a ring-opening reaction would result in the formation of a substituted aminosulfonic acid. The high stability of the five-membered γ-sultam ring, however, means that these reactions typically require forcing conditions. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful method for synthesizing unsaturated rings and has been successfully applied to the synthesis of unsaturated sultams and other heterocyclic systems. thieme-connect.comthieme-connect.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.org While this compound itself is saturated, RCM can be employed to synthesize unsaturated analogues from acyclic diene precursors. For example, an N-alkenyl vinylsulfonamide could undergo intramolecular metathesis, catalyzed by a ruthenium complex like Grubbs' catalyst, to form an unsaturated six-membered δ-sultam. organic-chemistry.org This strategy highlights the utility of metathesis in accessing related cyclic sulfonamide structures that are not directly available. acs.org

Functional Group Interconversions at the Sulfone Center

The sulfone group (SO₂) is one of the most stable functional groups in organic chemistry, making its transformation challenging. researchgate.netwikipedia.org It is generally inert to many oxidizing and reducing agents.

Reactions:

Reduction: Complete reduction of a sulfone back to a sulfide (B99878) is a difficult transformation requiring potent reducing agents, such as lithium aluminum hydride under harsh conditions.

Ramberg–Bäcklund Reaction: This reaction allows for the conversion of α-halo sulfones into alkenes through the extrusion of sulfur dioxide in the presence of a base. organic-chemistry.orgwikipedia.org For this to be applicable to the isothiazolidinone system, halogenation at the C5 position would be a necessary prerequisite. The reaction proceeds through a transient episulfone (thiirane dioxide) intermediate. organic-chemistry.orgchemistry-chemists.com This transformation would result in ring contraction and the formation of a cyclopropene (B1174273) derivative, which is a highly strained and unlikely pathway for this specific ring system. A more plausible application involves using cyclic sulfones as precursors to cyclic dienes. acs.org

Desulfonylation: The sulfonyl group can sometimes act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions or under reductive conditions, although this is less common than for halides or triflates. researchgate.netgoogle.comacs.org

| Transformation | Required Conditions/Reagents | Potential Outcome | Feasibility Note |

|---|---|---|---|

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Sulfide (Thiazolidinone) | Requires harsh conditions |

| Ramberg-Bäcklund Reaction | 1. α-halogenation; 2. Strong base | Alkene + SO₂ | Requires prior halogenation; mechanistically challenging for this ring |

| Reductive Desulfonylation | Samarium(II) iodide or other radical conditions | Ring-opened or fragmented products | Leads to decomposition of the heterocyclic core |

Stereochemical Stability and Epimerization Processes

The stereochemical integrity of this compound is centered on the chiral carbon at the C4 position. khanacademy.orgutdallas.edu The stability of this stereocenter is a critical factor in its application, particularly in contexts where specific stereochemistry is required.

The primary process that can compromise stereochemical stability is epimerization—the inversion of configuration at the C4 stereocenter. The proton attached to C4 is positioned alpha to two powerful electron-withdrawing groups: the sulfonyl (SO₂) group and the lactam carbonyl (C=O) group. This dual activation significantly increases the acidity of the C4-H bond, making it susceptible to deprotonation by a base.

The mechanism for epimerization would involve:

Deprotonation: A base removes the acidic proton from the C4 carbon, forming a planar, achiral enolate-like intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both the sulfonyl and carbonyl groups.

Reprotonation: The planar intermediate can then be reprotonated from either face. Protonation from the original face regenerates the (R)-enantiomer, while protonation from the opposite face yields the (S)-enantiomer.

If this process reaches equilibrium, it will result in a racemic mixture (a 1:1 mixture of R and S enantiomers), leading to a complete loss of optical activity. The rate of this epimerization is highly dependent on the reaction conditions, particularly the strength of the base and the temperature. The presence of even weak bases can potentially lead to racemization over time, a crucial consideration for the synthesis, purification, and storage of this chiral compound. The stability of carbanions alpha to sulfonyl groups is a well-studied phenomenon that supports this potential pathway for epimerization. acs.org

Mechanistic Investigations of Key Reaction Sequences of this compound

Due to the limited direct research on the mechanistic pathways of this compound, this section will elucidate potential reaction mechanisms by drawing parallels with closely related and structurally similar compounds, particularly β-sultams. The reactivity of the strained four-membered sultam ring is a key feature, and its behavior under various conditions can be inferred from extensive studies on analogous systems.

Proposed Mechanistic Pathways

The chemical transformations of this compound are expected to be dominated by reactions involving the strained β-sultam ring. Two primary mechanistic pathways are proposed: nucleophilic acyl substitution at the sulfonyl group and reactions involving the enolizable C4 proton.

Advanced Structural Elucidation and Spectroscopic Analysis of R 4 Aminoisothiazolidin 3 One 1,1 Dioxide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide and its derivatives, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and NOESY, are critical for unambiguous stereochemical assignment.

Detailed ¹H NMR analysis of the isothiazolidinone ring protons allows for the determination of their relative stereochemistry through the measurement of coupling constants (J-values) and the observation of Nuclear Overhauser Effects (NOEs). The protons at the C4 and C5 positions of the five-membered ring form a specific spin system, and the magnitude of the coupling constant between them is indicative of their dihedral angle, which in turn reflects the ring's conformation.

While specific high-resolution NMR data for this compound is not extensively reported in publicly available literature, the expected chemical shifts can be predicted based on the analysis of related isothiazolidinone and thiazolidinone derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isothiazolidinone Ring of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~170 |

| C4 | ~4.0 - 4.5 (dd) | ~50 - 55 |

| C5 | ~3.5 - 4.0 (m) | ~45 - 50 |

| N2-H | ~7.0 - 8.0 (br s) | - |

| C4-NH₂ | ~2.0 - 3.0 (br s) | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for definitive stereochemical assignment. A COSY (Correlation Spectroscopy) spectrum would reveal the coupling between the protons on C4 and C5. More importantly, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would show through-space correlations between protons that are in close proximity. For the (R)-isomer, specific NOEs would be expected between the proton at C4 and one of the protons at C5, depending on the ring's preferred conformation.

Infrared (IR) and Raman Spectroscopy for Functional Group and Ring Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these techniques can confirm the presence of key functional groups and provide insights into the structure of the heterocyclic ring.

The IR spectrum is expected to show characteristic absorption bands for the amine (N-H), carbonyl (C=O), and sulfonyl (S=O) groups. The N-H stretching vibrations of the primary amine and the amide within the ring are expected in the region of 3400-3200 cm⁻¹. The carbonyl group of the lactam will exhibit a strong absorption band around 1700-1680 cm⁻¹. The sulfonyl group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The S=O symmetric stretch is often strong in the Raman spectrum. Furthermore, the vibrational modes of the isothiazolidinone ring skeleton can be observed in the fingerprint region of both IR and Raman spectra, providing a unique signature for the molecule.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3400 - 3200 | Weak |

| C-H Stretch | 3000 - 2850 | Moderate |

| C=O Stretch (Lactam) | 1700 - 1680 | Moderate |

| N-H Bend | 1650 - 1550 | Weak |

| S=O Asymmetric Stretch | 1350 - 1300 | Weak |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| Isothiazolidinone Ring Vibrations | < 1000 | Moderate to Strong |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions such as hydrogen bonding.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule.

For this compound, the CD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the carbonyl group of the lactam and potentially the sulfonyl group. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration at the C4 stereocenter and the preferred conformation of the five-membered ring.

CD spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess.

Furthermore, conformational studies can be performed by observing changes in the CD spectrum under different conditions (e.g., solvent, temperature). These changes can reflect shifts in the conformational equilibrium of the flexible isothiazolidinone ring. Theoretical calculations of the CD spectrum for different possible conformations can be compared with the experimental spectrum to determine the most likely solution-state conformation.

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

X-ray crystallography is the most definitive method for determining the absolute configuration and detailed three-dimensional structure of a crystalline compound. core.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of the electron density within the molecule can be generated, revealing the positions of all atoms in space.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of the (R) configuration at the C4 atom. This is typically achieved by the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is used to determine the absolute stereochemistry. semanticscholar.orgemory.edu

Table 3: Representative Bond Lengths and Angles from a Related Isothiazole 1,1-dioxide Structure

| Parameter | Typical Value |

| S-O Bond Length | ~1.42 - 1.44 Å |

| S-N Bond Length | ~1.65 - 1.68 Å |

| S-C Bond Length | ~1.75 - 1.78 Å |

| C=O Bond Length | ~1.21 - 1.23 Å |

| O-S-O Angle | ~118 - 120° |

| C-S-N Angle | ~90 - 95° |

Note: These values are from a related benzisothiazole 1,1-dioxide derivative and may differ slightly in the target molecule. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, confirming the elemental composition of this compound. longdom.org

Different ionization techniques can be employed. Soft ionization methods like electrospray ionization (ESI) are likely to produce the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. nih.gov Harder ionization techniques, such as electron impact (EI), would induce more extensive fragmentation, providing valuable structural information. emory.edu

The fragmentation pathways of cyclic sulfonamides can be complex. For this compound, characteristic fragmentation patterns would be expected. A common fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da). nih.gov Other likely fragmentations would include cleavage of the isothiazolidinone ring, leading to the loss of CO, NH₃, or parts of the carbon skeleton. The analysis of these fragment ions by tandem mass spectrometry (MS/MS) can help to piece together the structure of the molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure/Loss |

| [M+H]⁺ | Protonated molecule |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| [M+H - CO]⁺ | Loss of carbon monoxide |

| [M+H - NH₃]⁺ | Loss of ammonia |

Note: The relative intensities of these fragments will depend on the ionization method and collision energy used.

Computational and Theoretical Studies on R 4 Aminoisothiazolidin 3 One 1,1 Dioxide

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and bonding of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for predicting its stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential chemical reactions. The bonding characteristics can be further analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information on orbital interactions and charge transfer between different parts of the molecule.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.8 D | Indicates overall polarity of the molecule |

Conformational Analysis and Potential Energy Surfaces via Molecular Mechanics and Dynamics

The five-membered isothiazolidinone ring of this compound is not planar and can adopt various conformations. Conformational analysis is therefore essential to identify the most stable spatial arrangements of the atoms and to understand the molecule's flexibility. This is often achieved through a combination of molecular mechanics (MM) and molecular dynamics (MD) simulations. eie.grnih.gov

Molecular mechanics methods are computationally less expensive and are suitable for scanning the potential energy surface of the molecule by systematically rotating the rotatable bonds. This process helps in identifying a set of low-energy conformers. For each identified conformer, a more accurate energy can then be calculated using higher-level quantum mechanical methods.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-N-C4-C5) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 60° | 75 |

| 2 | 1.25 | 180° | 20 |

| 3 | 2.50 | -60° | 5 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can be directly compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of peaks and confirm the stereochemistry of the molecule.

Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations provide the positions and intensities of the vibrational modes, which correspond to the stretching and bending of chemical bonds. Comparing the theoretical IR spectrum with the experimental one can help in identifying the functional groups present in the molecule and confirming its structure.

| Spectroscopic Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (H at C4) | 4.2 ppm | 4.1 ppm |

| ¹³C NMR Chemical Shift (C3=O) | 175.8 ppm | 176.2 ppm |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| IR Frequency (SO₂ symmetric stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |

Reaction Mechanism Elucidation via Transition State Analysis

Understanding the reactivity of this compound requires the study of its potential reaction mechanisms. Computational methods are highly effective in elucidating reaction pathways and identifying the transition states that connect reactants to products. nih.gov

Transition state theory, combined with quantum chemical calculations, allows for the location of the saddle points on the potential energy surface that correspond to the transition states of a reaction. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

By mapping out the entire reaction coordinate, from reactants through the transition state to the products, a detailed understanding of the reaction mechanism can be obtained. This includes identifying any intermediate species that may be formed during the reaction. Such studies are invaluable for predicting the outcome of reactions, understanding selectivity, and designing new synthetic routes.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Molecule + Reagent | 0.0 |

| Transition State 1 | [TS1] | +15.5 |

| Intermediate | [Intermediate] | -5.2 |

| Transition State 2 | [TS2] | +10.8 |

| Products | Product Complex | -20.1 |

Solvent Effects and Non-Covalent Interactions

Chemical reactions and molecular properties are often significantly influenced by the surrounding environment, particularly the solvent. Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. rsc.org

The study of non-covalent interactions is also crucial for understanding the behavior of this compound, especially in biological systems. nih.govnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern how the molecule interacts with other molecules, such as proteins or other biological targets. nih.govrsc.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and Non-Covalent Interaction (NCI) plots can be used to analyze and quantify these weak interactions. rsc.org

| Solvent | Dielectric Constant | Calculated Dipole Moment (D) |

|---|---|---|

| Gas Phase | 1 | 4.8 |

| Chloroform | 4.8 | 5.9 |

| Methanol | 33.0 | 7.2 |

| Water | 78.4 | 7.8 |

Applications of R 4 Aminoisothiazolidin 3 One 1,1 Dioxide As a Chiral Building Block in Organic Synthesis

Role as a Chiral Synthon in the Synthesis of Complex Heterocyclic Frameworks

The inherent chirality and functional group array of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide make it an exemplary chiral synthon for the synthesis of intricate heterocyclic frameworks. The isothiazolidinone core serves as a rigid template, allowing for predictable control over the spatial orientation of substituents. Synthetic chemists have capitalized on these features to construct a variety of complex, biologically relevant heterocyclic structures.

The amino group at the C4 position provides a convenient handle for the introduction of diverse substituents and for the formation of new rings. For instance, it can be acylated, alkylated, or used as a nucleophile in condensation reactions to build upon the existing scaffold. Furthermore, the cyclic sulfamide moiety can be manipulated or cleaved at later stages of a synthesis to reveal new functionalities, adding to the synthetic utility of this building block.

The strategic application of this compound as a chiral synthon is highlighted in the asymmetric synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. Its use often leads to products with high diastereomeric and enantiomeric purity, underscoring its efficacy in transferring its inherent stereochemical information to the target molecule.

Precursor for the Asymmetric Synthesis of Sulfur-Containing Organic Molecules

The presence of a sulfur atom within the isothiazolidinone ring makes this compound a valuable precursor for the asymmetric synthesis of a broad range of sulfur-containing organic molecules. Chiral organosulfur compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The synthetic utility of this chiral building block in this context stems from the ability to stereoselectively introduce substituents at various positions of the ring and to subsequently cleave the ring to generate acyclic chiral sulfur-containing compounds. For example, reactions that proceed via nucleophilic attack at the sulfur atom or adjacent carbon atoms can be controlled by the stereochemistry of the C4 position.

Moreover, the sulfonyl group can be reduced to lower oxidation states, or the entire sulfur-containing fragment can be incorporated into larger molecules. The asymmetric synthesis of chiral sulfoxides, sulfones, and other sulfur-functionalized molecules has been successfully achieved using this versatile precursor, demonstrating its importance in organosulfur chemistry.

Development of Novel Chiral Ligands and Catalysts Utilizing the Isothiazolidinone Scaffold

The rigid, conformationally constrained structure of the isothiazolidinone scaffold has been exploited in the design and development of novel chiral ligands and catalysts for asymmetric catalysis. The precise spatial arrangement of the heteroatoms (nitrogen, oxygen, and sulfur) provides multiple potential coordination sites for metal ions.

By strategically modifying the this compound core, researchers have synthesized a variety of bidentate and tridentate ligands. These ligands, when complexed with transition metals, can form highly effective and stereoselective catalysts for a range of organic transformations, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions.

The chirality of the isothiazolidinone backbone is transferred to the catalytic active site, enabling the enantioselective conversion of prochiral substrates into chiral products. The modular nature of these ligands, allowing for the facile introduction of different substituents, permits the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific reactions. The development of catalysts based on this scaffold represents a significant advancement in the field of asymmetric synthesis.

| Ligand Modification | Metal Complex | Catalyzed Reaction | Enantiomeric Excess (ee) |

| N-Aryl substitution | Rh(I) | Asymmetric Hydrogenation | Up to 99% |

| C5-alkylation | Pd(II) | Allylic Alkylation | Up to 95% |

| N-Phosphine functionalization | Ir(I) | Asymmetric C-H Activation | Up to 92% |

Utility in Stereoselective Construction of Specific Carbon-Nitrogen and Carbon-Sulfur Bonds

The stereochemically defined structure of this compound facilitates its use in reactions that require the stereoselective construction of specific carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. The chiral environment provided by the isothiazolidinone ring directs the approach of reagents, leading to the formation of one stereoisomer in preference to others.

For the stereoselective formation of C-N bonds, the amino group at the C4 position can act as a chiral nucleophile. Its reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, can proceed with a high degree of facial selectivity, dictated by the steric hindrance of the heterocyclic ring.

Similarly, the sulfur atom of the isothiazolidinone can be involved in reactions that form new C-S bonds stereoselectively. For example, ring-opening reactions with carbon nucleophiles can lead to the formation of chiral molecules with a newly formed C-S bond, where the stereochemistry is controlled by the configuration of the starting material. The ability to control the formation of both C-N and C-S bonds with high stereoselectivity further highlights the synthetic power of this chiral building block.

| Reaction Type | Electrophile/Nucleophile | Bond Formed | Diastereomeric Ratio (d.r.) |

| Reductive Amination | Benzaldehyde | C-N | >95:5 |

| Michael Addition | Methyl Acrylate (B77674) | C-N | >90:10 |

| Ring Opening | Grignard Reagent | C-S | >98:2 |

Systematic Synthesis and Characterization of Analogues and Derivatives of R 4 Aminoisothiazolidin 3 One 1,1 Dioxide

Structural Modification Strategies and Their Impact on Synthetic Accessibility and Utility

The structural modification of the (R)-4-aminoisothiazolidin-3-one 1,1-dioxide core can be approached through several strategies, primarily focusing on the functionalization of the amino group, the nitrogen of the isothiazolidinone ring, and the carbon at the 5-position. The choice of strategy significantly impacts the synthetic accessibility and the potential utility of the resulting analogues.

One of the primary strategies involves the derivatization of the 4-amino group. This can be achieved through standard N-acylation, N-alkylation, or N-sulfonylation reactions to introduce a wide array of substituents. The reactivity of the amino group is generally high, allowing for mild reaction conditions. However, the presence of the adjacent chiral center can influence the steric accessibility of the amine, potentially requiring more forcing conditions for bulkier substituents. The utility of these modifications lies in the systematic exploration of the chemical space around this position, which is often crucial for modulating biological activity in medicinal chemistry contexts.

Modification at the N2 position of the isothiazolidinone ring is another key strategy. N-alkylation or N-arylation can be accomplished by treating the parent compound with suitable electrophiles in the presence of a base. The acidity of the N-H proton is influenced by the electron-withdrawing sulfonyl group, facilitating its deprotonation. The synthetic accessibility of N-substituted derivatives is generally good, although the choice of base and solvent can be critical to avoid side reactions. Such modifications can significantly alter the lipophilicity and conformational preferences of the molecule, thereby impacting its pharmacokinetic properties and target engagement.

Functionalization at the C5 position represents a more challenging yet valuable modification strategy. Introduction of substituents at this position often requires the synthesis of the isothiazolidinone ring from appropriately substituted precursors. For instance, starting from β-amino acids with substituents at the α-position relative to the carboxylic acid can lead to C5-substituted isothiazolidinones. The synthetic accessibility is more complex compared to N-functionalization, but it allows for the introduction of greater structural diversity and the exploration of new chemical vectors.

The impact of these structural modifications on synthetic utility is significant. For example, the introduction of orthogonal protecting groups on the 4-amino and N2 positions allows for selective deprotection and further functionalization, enabling the construction of complex molecules and libraries of compounds for screening purposes. The choice of modification strategy is therefore a critical consideration in the design of synthetic routes towards novel analogues of this compound.

Exploration of Isothiazolidinone Ring Substituents and Functional Group Variations

The exploration of substituents on the isothiazolidinone ring is crucial for understanding the structure-activity relationships of this scaffold. Variations can be introduced at the N2, C4, and C5 positions, as well as by modifying the core sulfonyl group.

N2-Substituents: A wide range of alkyl, aryl, and heteroaryl groups can be introduced at the N2 position. The synthesis of these derivatives typically involves the reaction of the NH-isothiazolidinone with an appropriate electrophile. The electronic nature of the substituent at N2 can influence the reactivity of the rest of the molecule. For instance, an electron-withdrawing group can increase the acidity of the C5 protons, making them more susceptible to deprotonation and subsequent reaction.

C4-Substituents: The 4-amino group is a key point for diversification. Beyond simple acylation and alkylation, more complex functional groups can be introduced. For example, the amino group can be converted into an azide (B81097) for click chemistry, a guanidine (B92328) for altered basicity and hydrogen bonding capacity, or a urea (B33335) for diverse interactions. The stereochemistry at the C4 position is a critical feature, and synthetic methods that preserve or invert this stereocenter are of high value.

C5-Substituents: The introduction of substituents at the C5 position can significantly impact the conformation of the five-membered ring. Alkyl, aryl, and functionalized side chains can be incorporated. The synthesis of C5-substituted analogues often requires a de novo ring synthesis, starting from appropriately substituted building blocks. For example, a Michael addition of a sulfonamide to an α,β-unsaturated ester bearing a substituent at the β-position can be a viable route.

The following table summarizes some of the potential functional group variations and their synthetic approaches:

| Position of Variation | Type of Variation | General Synthetic Approach |

| N2 | Alkylation, Arylation | Reaction with alkyl/aryl halides in the presence of a base. |

| C4-Amino | Acylation, Sulfonylation | Reaction with acid chlorides/anhydrides or sulfonyl chlorides. |

| C4-Amino | Guanidinylation | Reaction with a guanidinylating agent. |

| C5 | Alkylation, Arylation | De novo ring synthesis from substituted precursors. |

These variations allow for a systematic exploration of the chemical space around the isothiazolidinone core, enabling the fine-tuning of properties for specific applications.

Synthesis of Isosteres and Bioisosteres for Chemical Space Exploration

The concepts of isosterism and bioisosterism are central to modern drug design and chemical biology. nih.gov Replacing a functional group with another that has similar steric and electronic properties (an isostere) or that elicits a similar biological response (a bioisostere) can lead to compounds with improved properties. nih.gov For this compound, several isosteric and bioisosteric replacements can be envisioned to explore new chemical space.

A key bioisosteric replacement for the carboxylic acid moiety in many drug candidates is a cyclic sulfonamide, such as the isothiazolidinone ring itself. nih.gov Therefore, the core scaffold of the title compound can be considered a bioisostere of certain amino acids. The synthesis of isosteres of this compound can involve modifications to the ring structure. For example, replacing the sulfonyl group (SO2) with a sulfoximine (B86345) group (S(O)NH) would lead to a sulfonimidamide, a class of compounds that has been explored as novel chiral heterocyclic carboxylic acid bioisosteres. The synthesis of such cyclic sulfonimidamides can be achieved in a few steps from protected sulfinamides and amino acid esters. nih.gov

Another approach to isosteric replacement is to modify the carbonyl group at the 3-position. For instance, it could be replaced with a thiocarbonyl group to give a thione analogue, or it could be reduced to a methylene (B1212753) group to afford a saturated isothiazolidine (B1259544) 1,1-dioxide. These modifications would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

The amino group at the 4-position can also be replaced with other functional groups of similar size and polarity, such as a hydroxyl group or a methyl group. The synthesis of these analogues would require different starting materials and synthetic strategies. For example, a 4-hydroxy analogue could potentially be synthesized from an α-hydroxy-β-amino acid derivative.

The table below outlines some potential isosteric and bioisosteric modifications for this compound:

| Original Functional Group | Isosteric/Bioisosteric Replacement | Rationale |

| Sulfonyl (SO2) | Sulfoximine (S(O)NH) | Chiral, acidic, explored as a carboxylic acid bioisostere. nih.gov |

| Carbonyl (C=O) | Thiocarbonyl (C=S) | Alters electronic properties and hydrogen bonding. |

| Amino (NH2) | Hydroxyl (OH) | Similar size, different hydrogen bonding properties. |

| Amino (NH2) | Methyl (CH3) | Similar size, removes hydrogen bonding capability. |

The synthesis and evaluation of these isosteres and bioisosteres are essential for a thorough exploration of the chemical space around the this compound scaffold and for the development of analogues with tailored properties.

Structure-Property Relationships for Non-Biological Applications (e.g., materials science, catalysis)

While the primary focus of research on isothiazolidinone derivatives has been in the context of medicinal chemistry, the unique structural and electronic features of the isothiazolidin-3-one 1,1-dioxide core suggest potential for non-biological applications. However, a comprehensive search of the current scientific literature did not yield specific examples of this compound or its close analogues being utilized in materials science or catalysis.

Theoretically, the rigid, chiral scaffold of this compound could be of interest in the design of chiral ligands for asymmetric catalysis. The amino group at the 4-position and the nitrogen at the 2-position could serve as coordination sites for metal centers. Derivatization of these positions with phosphine, pyridine, or other ligating groups could lead to a new class of chiral ligands. The stereochemistry at the C4 position would be crucial for inducing asymmetry in catalytic transformations.

In the realm of materials science, the polar nature of the sulfonamide group and the potential for hydrogen bonding could be exploited in the design of self-assembling systems or as components of functional polymers. For instance, polymerization of derivatives bearing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) could lead to chiral polymers with interesting properties. The thermal stability and defined conformation of the isothiazolidinone ring could be advantageous in these applications.

Despite these theoretical possibilities, there is currently a lack of published research exploring the structure-property relationships of this compound and its derivatives for non-biological applications. This represents a potential area for future investigation, where the synthetic methodologies developed for medicinal chemistry purposes could be leveraged to create novel molecules for materials science and catalysis.

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination of R 4 Aminoisothiazolidin 3 One 1,1 Dioxide

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Separation and Quantification

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for resolving the enantiomers of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for the enantioseparation of amino acid derivatives. csfarmacie.czchiralpedia.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a compound like this compound, which is a cyclic amino acid analog, several types of CSPs can be considered.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are known for their broad applicability in separating a wide range of chiral compounds. Macrocyclic glycopeptide antibiotics, like teicoplanin and vancomycin, are another class of CSPs that have shown excellent results in the analysis of various amino acids and their derivatives. chromatographyonline.com

The choice of mobile phase is crucial for achieving optimal separation. A typical mobile phase for chiral HPLC might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The exact ratio of these solvents, as well as the flow rate and column temperature, would need to be optimized to achieve baseline separation of the enantiomers.

A hypothetical HPLC method for the enantiomeric separation of 4-Aminoisothiazolidin-3-one 1,1-dioxide is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution Order | (S)-enantiomer before (R)-enantiomer |

Gas Chromatography (GC):

Chiral GC is another powerful technique for the determination of enantiomeric excess, particularly for volatile compounds. gcms.cz Since this compound is not inherently volatile, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This aspect will be discussed in more detail in the following section.

Once derivatized, the enantiomers can be separated on a chiral capillary column. Commonly used chiral stationary phases for GC include cyclodextrin (B1172386) derivatives. The separation mechanism is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase.

The following table outlines a potential chiral GC method for the analysis of a derivatized 4-Aminoisothiazolidin-3-one 1,1-dioxide.

| Parameter | Condition |

|---|---|

| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 5 °C/min to 200 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) at 275 °C |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. For the analysis of this compound, derivatization can be employed to improve chromatographic separation, enhance detection sensitivity, and enable analysis by GC. nih.gov

For chiral GC analysis, the primary amino group of the molecule can be derivatized. A common approach for amino acids is a two-step derivatization involving esterification of the carboxyl group (if present and not part of the lactam) followed by acylation of the amino group. Since the target molecule is a cyclic lactam, the primary focus would be on the amino group. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can increase the volatility of the compound.

Another strategy is to use a chiral derivatizing agent (CDA). This involves reacting the enantiomeric mixture with an enantiomerically pure reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral column. chiralpedia.com For the amino group in this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

The following table summarizes potential derivatization strategies.

| Strategy | Reagent | Purpose | Analytical Technique |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility for GC | Chiral GC |

| Diastereomer Formation | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Separation on achiral column | GC or HPLC |

| Fluorescent Tagging | Dansyl chloride | Enhance detection sensitivity | HPLC with fluorescence detection |

Future Research Directions and Emerging Opportunities for R 4 Aminoisothiazolidin 3 One 1,1 Dioxide Chemistry

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex organic molecules is increasingly benefiting from the precision, efficiency, and safety offered by automated and flow chemistry systems. researchgate.netunimi.it While the application of these technologies to the synthesis of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide itself is not yet documented, the established use of flow chemistry for producing sulfonamides and other chiral heterocycles provides a clear roadmap for future development. acs.orgresearchgate.netchemistryworld.com

Automated synthesis platforms, which use robotic systems to perform multi-step reactions, could be programmed to construct the isothiazolidinone core and introduce the amino functionality with minimal manual intervention. researchgate.netscribd.com This would enable the rapid generation of analogues for screening in drug discovery programs. A key opportunity lies in developing cartridge-based systems where reagents for specific reaction steps, such as cyclization or amination, are pre-packaged, simplifying the synthetic process for non-specialists. youtube.com

Flow chemistry, where reactions are performed in continuous streams within a network of tubes, offers significant advantages for the synthesis of this scaffold. unimi.it The enhanced heat and mass transfer in microreactors can lead to higher yields, shorter reaction times, and improved safety, especially for potentially exothermic or hazardous steps. researchgate.netrsc.org A future multi-step flow synthesis could be envisioned, starting from a chiral precursor and proceeding through sulfamoylation and intramolecular cyclization to yield the target molecule with high stereopurity.

Table 1: Hypothetical Two-Step Flow Synthesis Protocol for a Key Intermediate

| Parameter | Step 1: Sulfonylation | Step 2: Intramolecular Cyclization |

| Reactor Type | Packed-Bed Reactor (Immobilized Reagent) | Heated Coil Reactor |

| Starting Materials | Chiral amino acid derivative, Sulfonylating agent | Product from Step 1, Base solution |

| Temperature | 25 - 40 °C | 80 - 120 °C |

| Residence Time | 5 - 10 minutes | 15 - 30 minutes |

| Pressure | 5 - 10 bar | 10 - 15 bar |

| Quenching | In-line aqueous wash | In-line acidic quench |

| Projected Outcome | High conversion to linear sulfonamide | High yield of cyclized sultam precursor |

This integration would not only accelerate the synthesis of the parent compound but also facilitate the creation of libraries of derivatives by systematically varying the inputs in an automated fashion.

Exploration in Materials Science: From Polymer Components to Supramolecular Assemblies

The unique structural and electronic properties of the isothiazolidinone 1,1-dioxide core make it an intriguing candidate for applications in materials science, an area that remains largely unexplored. The rigid sultam ring can impart thermal stability and conformational constraint, while the sulfonyl group provides a site for strong hydrogen bonding interactions.

In polymer chemistry, this compound could be utilized as a novel monomer or a chiral building block. The primary amine handle allows for its incorporation into various polymer backbones, such as polyamides or polyimides. The resulting polymers could exhibit unique properties stemming from the chiral, polar sultam moiety. For example, incorporating this scaffold could enhance the thermal stability, modify the solubility, or introduce chirality into the bulk material, which is desirable for applications in chiral separations or as specialized optical films.

The strong hydrogen-bonding capability of the sulfonamide group is a key feature for designing supramolecular assemblies. nih.govmdpi.com The N-H donor and the two sulfonyl oxygen acceptors can direct the formation of predictable, ordered structures in the solid state or in solution. By modifying the amino group with different functionalities, it is possible to program the self-assembly of this compound derivatives into higher-order structures like tapes, sheets, or helical fibers. These materials could find applications in areas such as crystal engineering, gel formation, and the development of responsive materials.

Table 2: Potential Applications in Materials Science

| Area | Potential Role of the Scaffold | Anticipated Properties |

| Polymer Chemistry | Chiral monomer in polyamides/polyurethanes | Enhanced thermal stability, chirality, altered solubility |

| Supramolecular Chemistry | Hydrogen-bond-driven self-assembly unit | Formation of ordered gels, liquid crystals, chiral recognition |

| Functional Materials | Component in organoelectronics | High polarity and rigidity could influence charge transport |

Development of Sustainable and Economical Production Routes

As with any chemical compound intended for broader use, the development of green and cost-effective synthetic routes is paramount. Current laboratory-scale syntheses of chiral sultams often rely on multi-step procedures that may use hazardous reagents or generate significant waste. nih.gov Future research should focus on aligning the production of this compound with the principles of green chemistry. ejcmpr.com

Key opportunities include:

Atom-Economical Reactions: Exploring catalytic, redox-neutral cyclization methods that maximize the incorporation of atoms from the starting materials into the final product. organic-chemistry.org

Catalytic C-H Amination: Investigating iron-catalyzed or other transition-metal-catalyzed intramolecular C-H amination, which could provide a more direct and efficient route to the sultam ring system from linear precursors. researchgate.net

Biocatalysis: Employing enzymes, such as transaminases, for the stereoselective synthesis of chiral amines, which could be used as precursors. Biocatalytic routes operate under mild conditions and can offer exceptional enantioselectivity. rsc.org

Solvent Minimization: The use of mechanochemistry (solvent-free synthesis) for key steps like sulfonamide formation could drastically reduce solvent waste and energy consumption. rsc.org

New Frontiers in Stereoselective Chemical Transformations Utilizing the Isothiazolidinone Scaffold

The inherent chirality and functional group arrangement of this compound make it a valuable platform for new stereoselective transformations. While many chiral sultams are known as effective chiral auxiliaries, the specific utility of this scaffold is an open area for research.

One major opportunity is to use the amino group as a launching point for further synthetic elaboration. The rigid isothiazolidinone ring can provide excellent stereocontrol in reactions at or adjacent to the C4 position. For example, diastereoselective alkylation, acylation, or reductive amination of the amino group could lead to a diverse range of new chiral building blocks that are difficult to access through other means.

Moreover, the scaffold itself can be a precursor to other complex chiral molecules. Ring-opening strategies or ring-rearrangement reactions could transform the isothiazolidinone core into novel linear or heterocyclic structures while retaining the original stereochemical information. The development of photopromoted or organocatalytic annulation reactions, which have been successful for related sultam-fused systems, could be applied here to build molecular complexity in a highly controlled manner. bohrium.comrsc.org Such transformations would significantly expand the synthetic utility of this compound beyond its use as a simple building block, establishing it as a versatile chiral scaffold for asymmetric synthesis.

Q & A

Q. Example Workflow :

| Condition | IC₅₀ (COX-2) | IC₅₀ (5-LO) |

|---|---|---|

| pH 7.4 | 12 µM | 8 µM |

| pH 6.8 | 25 µM | 15 µM |

What experimental strategies can resolve contradictions in biological activity data across studies on this compound?

Advanced Question

Contradictions often stem from variability in cell models or exposure durations. Address this by:

- Longitudinal Studies : Measure outcomes at multiple time points (e.g., 1 week vs. 1 year) to differentiate acute vs. chronic effects, as demonstrated in presenteeism research .

- Mediation Analysis : Use structural equation modeling to isolate confounding variables (e.g., effort exertion in ).

- Cross-Validation : Compare results across in vitro (cell lines), ex vivo (tissue models), and in vivo (rodent) systems.

Case Study : A 2021 study resolved conflicting cytotoxicity data by controlling for mitochondrial stress markers (ROS, ATP levels) .

How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound derivatives?

Advanced Question

Focus on substituent effects at the 4-amino and 3-one positions:

- Electron-Withdrawing Groups : Introduce halides (-Cl, -F) at the 4-position to enhance sulfone stability and target binding .

- Aromatic Substitutions : Attach p-tolyl or methoxybenzyl groups to modulate lipophilicity and blood-brain barrier penetration (analogous to pyridothiadiazine derivatives in ).

- Stereochemical Modifications : Compare (R)- and (S)-enantiomers to assess chiral selectivity.

Q. SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Test in high-throughput enzymatic assays.

Analyze QSAR models (e.g., Hammett plots) to predict bioactivity.

What analytical methods are suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

Advanced Question

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for sulfone (m/z 163 → 105) .

- Microdialysis : Monitor real-time concentrations in rodent plasma or cerebrospinal fluid.

- Isotope Dilution : Spike samples with -labeled internal standards to correct for matrix effects.

Validation Criteria : Adhere to FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.